5,6,7,8-Tetrahydrophthalazine-1,4-diamine
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Overview
Description
5,6,7,8-Tetrahydrophthalazine-1,4-diamine is an organic compound with the molecular formula C8H12N4 It is a derivative of phthalazine, characterized by the presence of two amine groups at positions 1 and 4, and a tetrahydro structure, indicating the saturation of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydrophthalazine-1,4-diamine typically involves the reduction of phthalazine derivatives. One common method is the catalytic hydrogenation of 1,4-dinitrophthalazine, which involves the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
1,4-Dinitrophthalazine+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydrophthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of fully saturated amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydrophthalazine-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrophthalazine-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound, lacking the tetrahydro structure and amine groups.
1,4-Diaminophthalazine: Similar structure but without the tetrahydro saturation.
Tetrahydrophthalazine: Lacks the amine groups at positions 1 and 4.
Uniqueness
5,6,7,8-Tetrahydrophthalazine-1,4-diamine is unique due to its combination of tetrahydro saturation and the presence of two amine groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydrophthalazine-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2,(H2,9,11)(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJWUZRTDPKRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN=C2N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90198-14-4 |
Source
|
Record name | 5,6,7,8-tetrahydrophthalazine-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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